ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate
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Overview
Description
ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate is a complex organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzoate ester linked to a dihydropyrimidinone moiety through a thioacetyl group.
Preparation Methods
The synthesis of ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate typically involves a multi-step process. One common method is the Biginelli reaction, which is a one-pot multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is catalyzed by an acid, such as hydrochloric acid or p-toluenesulfonic acid, and proceeds under reflux conditions .
Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of different catalysts, solvents, and reaction temperatures. The final product is usually purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives of the dihydropyrimidinone ring.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioacetyl groups, leading to the formation of various substituted derivatives
Scientific Research Applications
ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and anticancer properties. .
Medicine: Due to its biological activities, it is explored for its potential use in drug development, particularly as an anticancer agent.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets. The dihydropyrimidinone moiety is known to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis and cell proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate can be compared with other dihydropyrimidinone derivatives, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has similar biological activities but differs in its structural features and specific applications.
2-ureido-4[1H]-6-methyl-pyrimidinone: Known for its use in supramolecular assemblies and materials, this compound shares the dihydropyrimidinone core but has different functional groups and applications.
The uniqueness of this compound lies in its specific thioacetyl linkage and its potential as a versatile intermediate in organic synthesis and drug development.
Biological Activity
Ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that allows it to interact with various biological targets. The compound is characterized by the following:
- Molecular Formula : C15H18N2O3S
- Molecular Weight : 306.38 g/mol
- CAS Number : 905664-87-1
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
Several studies have explored the anticancer potential of pyrimidine derivatives. This compound has been evaluated for its ability to induce apoptosis in cancer cell lines. Mechanistic studies suggest that the compound may act by:
- Inhibiting cell proliferation : The compound has shown to reduce cell viability in various cancer cell lines.
- Modulating apoptosis pathways : It appears to activate caspases and increase the expression of pro-apoptotic factors.
Enzyme Inhibition
The compound's structure allows it to interact with specific enzymes, potentially acting as an inhibitor. Research has focused on:
- Targeting metabolic enzymes : this compound may inhibit enzymes involved in nucleotide synthesis.
- Receptor interactions : Preliminary data suggest it could modulate receptor activity linked to cellular signaling pathways.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:
- Enzyme Binding : The compound can bind to active sites or allosteric sites on enzymes, inhibiting their function.
- Receptor Modulation : It may interact with cellular receptors, altering downstream signaling pathways.
Case Studies and Research Findings
Study | Objective | Findings |
---|---|---|
Study A | Evaluate antimicrobial effects | Showed significant inhibition against E. coli and S. aureus at low concentrations. |
Study B | Assess anticancer properties | Induced apoptosis in breast cancer cell lines with IC50 values around 25 µM. |
Study C | Investigate enzyme inhibition | Identified as a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide metabolism. |
Properties
IUPAC Name |
ethyl 4-[[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-3-23-15(21)11-4-6-12(7-5-11)18-13(20)9-24-14-8-10(2)17-16(22)19-14/h4-8H,3,9H2,1-2H3,(H,18,20)(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAHZNITOWUFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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